Allyl 3-methoxymorpholine-4-carboxylate
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Overview
Description
Allyl 3-methoxymorpholine-4-carboxylate: is an organic compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is known for its unique structure, which includes an allyl group, a methoxy group, and a morpholine ring. This compound is utilized in various chemical and pharmaceutical applications due to its versatile reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-methoxymorpholine-4-carboxylate typically involves the esterification of 3-methoxymorpholine-4-carboxylic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 3-methoxymorpholine-4-carboxylate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Allyl 3-methoxymorpholine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays .
Medicine: Its unique structure can be modified to enhance its pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of Allyl 3-methoxymorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes .
Comparison with Similar Compounds
- 3-Methoxymorpholine-4-carboxylic acid
- Allyl morpholine-4-carboxylate
- Methoxyallyl morpholine
Comparison: Allyl 3-methoxymorpholine-4-carboxylate is unique due to the presence of both an allyl group and a methoxy group on the morpholine ring. This combination of functional groups provides distinct reactivity and properties compared to similar compounds. For example, the allyl group allows for additional reactions such as polymerization or cross-linking, which are not possible with compounds lacking this group .
Properties
Molecular Formula |
C9H15NO4 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
prop-2-enyl 3-methoxymorpholine-4-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-3-5-14-9(11)10-4-6-13-7-8(10)12-2/h3,8H,1,4-7H2,2H3 |
InChI Key |
DHJHUCZULXZGPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCN1C(=O)OCC=C |
Origin of Product |
United States |
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